1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 5-bromo-2-fluorobenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques such as column chromatography or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, THF.
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or defluorinated pyrrolidines.
Scientific Research Applications
1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of pyrrolidine derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is not well-documented, but it is likely to interact with biological targets through its pyrrolidine ring and the substituents on the benzyl group. The bromine and fluorine atoms may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorobenzyl)pyrrolidin-3-ol
- 1-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol
- 1-(5-Chloro-2-fluorobenzyl)pyrrolidin-3-ol
Uniqueness
1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFMQMIALVZOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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